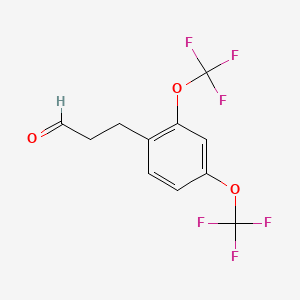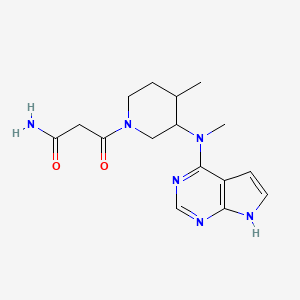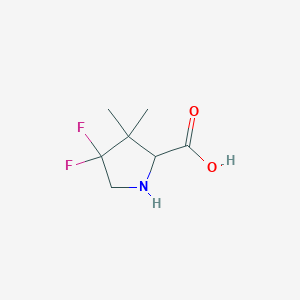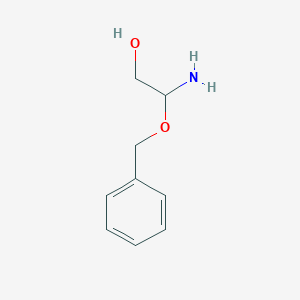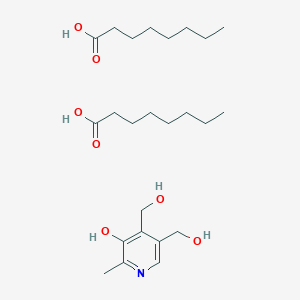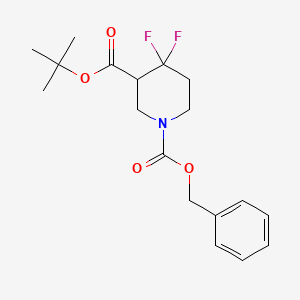
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with benzyl, tert-butoxycarbonyl, and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases such as sodium hydroxide for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or THF .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can lead to a variety of difluoro-substituted derivatives .
Aplicaciones Científicas De Investigación
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The difluoro groups contribute to the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a propanoic acid moiety instead of the piperidine ring.
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Features a butanoic acid moiety, differing in the length of the carbon chain.
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid: Contains a benzoic acid moiety with a hydroxyl group.
Uniqueness
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of the difluoro groups on the piperidine ring, which impart distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C18H23F2NO4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-tert-butyl 4,4-difluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H23F2NO4/c1-17(2,3)25-15(22)14-11-21(10-9-18(14,19)20)16(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Clave InChI |
GCTQTHAWZTYFCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)
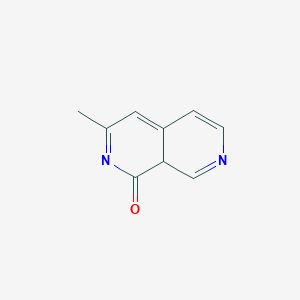
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)
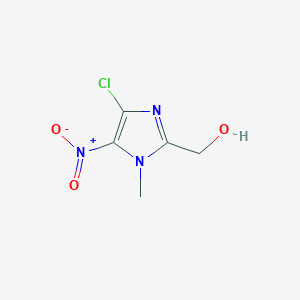
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)
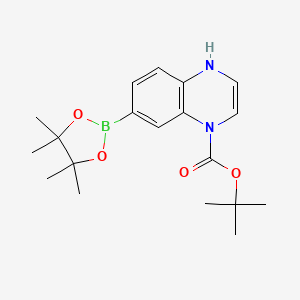
![2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14792796.png)
